Home > Products > Screening Compounds P129353 > N-propyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine
N-propyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine -

N-propyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine

Catalog Number: EVT-5081908
CAS Number:
Molecular Formula: C18H24N6O
Molecular Weight: 340.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    Compound Description: PD135,158 is a cholecystokinin receptor-2 (CCK2R) antagonist. [] It acts as a partial agonist in COS-7 cells expressing the human CCK2R. This compound plays a role in investigating the pharmacological profiles of CCK2R ligands and their potential for treating CCK2R-related physiological effects. []

    Compound Description: This compound is a cyclin-dependent kinase (CDK) inhibitor, specifically targeting CDK9. [] It exhibits a preference for the "inward" conformation within the ATP binding site of CDK9. [] This compound was used as a lead compound in the development of more selective CDK9 inhibitors. []

    Relevance: This compound shares a crucial structural similarity with N-propyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine: the presence of a 1,4-diazepane ring. The exploration of different substituents on this ring system, as demonstrated by compound (5), offers insights into designing potent and selective inhibitors. []

    Compound Description: Compound (44) represents a macrocyclic CDK inhibitor designed to enhance selectivity for CDK9. [] While it exhibits poor activity against CDK2 and Aurora kinases A and B (ARKs), its synthesis and evaluation played a crucial role in understanding the impact of macrocyclization on CDK9 inhibition. []

    Relevance: Although structurally different from N-propyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine, compound (44) highlights the exploration of macrocyclic structures as a strategy for achieving selectivity in kinase inhibition. This approach could be relevant for developing compounds targeting specific kinases within the same family. []

11-Oxa-3-aza-2(4,2)-pyrimidina-5(1,4)-piperazina-1,4(1,3)-dibenzenacyclo-undecaphan-7-ene-1-carbonitrile (79)

    Compound Description: Compound (79) emerged as a highly selective CDK9 inhibitor through extensive structural modifications of compound (44). [] It demonstrates 60-fold selectivity for CDK9 over CDK2 and 90-fold selectivity over ARKs. Further kinase profiling revealed tyrosine-protein kinase Lyn(h) as a potential off-target. []

    Relevance: This compound, despite its structural difference from N-propyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine, underscores the effectiveness of systematic structural modifications in achieving high selectivity within the CDK family. The identification of specific off-targets like Lyn(h) provides valuable information for guiding further development efforts. []

2,4-Pyrimidinediamines

    Compound Description: This class of compounds exhibits potential for treating neoplastic diseases, inflammatory disorders, and immune system dysregulation. [] The research highlights various substitutions on the 2,4-pyrimidinediamine scaffold to optimize its activity and selectivity against specific targets.

Benzamide Derivatives

    Compound Description: This class of compounds displays inhibitory activity against tyrosine kinases, particularly ABL1, ABL2, and BCR-ABL1. [] Research focuses on modifying the benzamide scaffold with diverse substituents to enhance potency and selectivity against these kinases.

Properties

Product Name

N-propyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine

IUPAC Name

[6-(propylamino)pyridin-3-yl]-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)methanone

Molecular Formula

C18H24N6O

Molecular Weight

340.4 g/mol

InChI

InChI=1S/C18H24N6O/c1-2-7-19-16-6-5-15(14-22-16)17(25)23-10-4-11-24(13-12-23)18-20-8-3-9-21-18/h3,5-6,8-9,14H,2,4,7,10-13H2,1H3,(H,19,22)

InChI Key

MFQNIGRXBMLDRQ-UHFFFAOYSA-N

SMILES

CCCNC1=NC=C(C=C1)C(=O)N2CCCN(CC2)C3=NC=CC=N3

Canonical SMILES

CCCNC1=NC=C(C=C1)C(=O)N2CCCN(CC2)C3=NC=CC=N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.